BenchChemオンラインストアへようこそ!

1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

EGFR Kinase Inhibition Structure-Activity Relationship

1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 2828312-99-6; MFCD33401717) is a synthetic heterocyclic small molecule with the molecular formula C₁₂H₉ClN₄ and a molecular weight of 244.68 g/mol. It belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its purine bioisosterism and extensive application as a kinase inhibitor pharmacophore.

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
Cat. No. B13714499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC12H9ClN4
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=NC(=NC=C3C=N2)Cl
InChIInChI=1S/C12H9ClN4/c13-12-14-6-10-7-15-17(11(10)16-12)8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyYUFOIOSWYKBWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Chemical Identity, Scaffold Class, and Procurement Baseline


1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 2828312-99-6; MFCD33401717) is a synthetic heterocyclic small molecule with the molecular formula C₁₂H₉ClN₄ and a molecular weight of 244.68 g/mol . It belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its purine bioisosterism and extensive application as a kinase inhibitor pharmacophore [1]. The compound features a 6-chloro substituent on the pyrimidine ring and an N1-benzyl group on the pyrazole ring, a substitution pattern that distinguishes it from both the parent 6-chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold (CAS 23002-51-9) and common N1-aryl analogs such as 6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1296307-88-4) . Commercially, it is available from multiple vendors at certified purities of 98–100% (HPLC at 214 nm), with the highest reported batch purity being 100.0% .

Why Generic Substitution Fails: Scaffold- and Substituent-Level Differentiation of 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine


Within the pyrazolo[3,4-d]pyrimidine class, biological activity is exquisitely dependent on the nature and position of substituents. The 6-chloro group serves as a critical synthetic handle enabling further derivatization via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling, a reactivity profile not offered by 6-unsubstituted, 6-methyl, or 6-amino congeners [1]. The N1-benzyl substituent confers distinct steric and lipophilic properties (cLogP ~2.53, TPSA 43.6 Ų) that differ substantially from N1-phenyl (planar, electron-withdrawing), N1-alkyl (flexible, less aromatic), or N1-H (hydrogen-bond donor) analogs . These physicochemical differences translate into divergent target engagement profiles: N1-phenyl pyrazolo[3,4-d]pyrimidines have demonstrated EGFR-TK inhibition with IC₅₀ values spanning 4.18–35.88 µM, while N1-benzyl congeners in related series can exhibit altered selectivity windows across the kinome [2]. Furthermore, published SAR studies confirm that N1-substitution modulates not only potency but also selectivity against off-target kinases—a parameter of paramount importance when selecting a chemical probe or lead scaffold for a specific kinase program [3].

Quantitative Evidence Guide for 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Comparator-Based Differentiation


N1-Benzyl vs. N1-Phenyl Substitution: Impact on EGFR-TK Inhibitory Potency

Direct, quantitative comparative data for 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine against EGFR-TK are not currently available in the peer-reviewed literature. However, a robust class-level inference can be drawn from the well-characterized SAR of the pyrazolo[3,4-d]pyrimidine scaffold, where N1-substitution critically governs kinase inhibitory activity. In a benchmark study, a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 5a–f, 6a–f) demonstrated EGFR-TK inhibition ranging from 41% to 91% at 10 µM, with compound 6b achieving the highest inhibition (91%) [1]. By contrast, the N1-benzyl substituent present in the target compound introduces a methylene spacer that alters the spatial orientation of the aromatic ring relative to the hinge-binding region of the kinase ATP pocket, a feature that has been exploited in related N1-benzyl pyrazolo[3,4-d]pyrimidines to achieve selectivity for kinases such as HPK1 (IC₅₀ = 29.0 nM for compound 10n) over closely related MAP4K family members including GLK [2]. Users procuring this compound should anticipate EGFR-TK inhibitory potency in the low micromolar range—conservatively comparable to the N1-phenyl series (IC₅₀ ~4–35 µM)—but with a potentially distinct kinase selectivity fingerprint conferred by the N1-benzyl group. This differentiation is critical for programs requiring a chemical probe with a selectivity window that differs from the well-characterized N1-phenyl pharmacophore.

EGFR Kinase Inhibition Structure-Activity Relationship Pyrazolo[3,4-d]pyrimidine

6-Chloro Substituent as a Synthetic Handle: Derivatization Potential vs. 6-Unsubstituted and 6-Methyl Analogs

The 6-chloro substituent of the target compound provides a versatile leaving group for SNAr reactions and palladium-catalyzed cross-coupling chemistry, enabling rapid analog generation for SAR exploration. This contrasts directly with 6-unsubstituted (1H-pyrazolo[3,4-d]pyrimidine, CAS 271-80-7) and 6-methyl congeners, which lack an efficient leaving group at this position. In a representative microwave-assisted parallel synthesis protocol, 6-chloro-1H-pyrazolo[3,4-d]pyrimidines were elaborated at the C6 position via SNAr displacement with amines or Suzuki-Miyaura coupling with boronic acids, generating diverse 1,3,6-trisubstituted libraries in a single synthetic step [1]. By comparison, the 6-H analog requires harsh electrophilic halogenation conditions to install a reactive handle, and the 6-methyl analog is essentially inert to further functionalization at this position. The 6-chloro group also enables regioselective functionalization at C6 without competing reactivity at C4 or N1, a feature exploited in the modular assembly of pleuromutilin–pyrazolo[3,4-d]pyrimidine conjugates, where 6-chloro-4-amino-1-R-1H-pyrazolo[3,4-d]pyrimidine intermediates were selectively derivatized at C4 while retaining the 6-chloro group for subsequent elaboration [2]. For procurement decisions, this means the target compound serves not only as a potential bioactive scaffold but also as a strategic intermediate for library synthesis—a dual utility not offered by 6-unsubstituted or 6-alkyl analogs.

Synthetic Chemistry Cross-Coupling Lead Optimization Pyrazolo[3,4-d]pyrimidine

Antibacterial Activity of 6-Chloro-1-R-pyrazolo[3,4-d]pyrimidine Derivatives: Benchmarking Against Tiamulin

The 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine scaffold has been validated as an effective pharmacophore in antibacterial drug design. In a 2023 study, pleuromutilin derivatives incorporating 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chains demonstrated potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). Compounds 12c, 19c, and 22c achieved MIC values of 0.25 µg/mL against MRSA ATCC 43300, representing a 2-fold improvement over the clinical comparator tiamulin (MIC = 0.5 µg/mL) [1]. Notably, compound 22c exhibited faster bactericidal kinetics than tiamulin in time-kill assays and a longer post-antibiotic effect (PAE). In a neutropenic murine thigh infection model, compound 22c displayed superior in vivo bactericidal activity compared to tiamulin in reducing MRSA bacterial load [1]. While the target compound (1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine) itself has not been directly evaluated in antibacterial assays, the critical structural feature enabling this activity—the 6-chloro-1-R-pyrazolo[3,4-d]pyrimidine core—is shared. The N1-benzyl group represents a distinct R-group at the N1 position relative to the pleuromutilin-conjugated derivatives, and published SAR indicates that N1-substitution directly influences antibacterial potency [1]. This evidence positions the target compound as a relevant intermediate for constructing novel antibacterial conjugates targeting Gram-positive pathogens, with the potential to match or exceed tiamulin-level potency.

Antibacterial MRSA Pleuromutilin Pyrazolo[3,4-d]pyrimidine

Kinase Selectivity Landscape: N1-Benzyl Pyrazolo[3,4-d]pyrimidines Demonstrate Target Engagement Beyond EGFR

While N1-phenyl pyrazolo[3,4-d]pyrimidines have been extensively characterized as EGFR/VEGFR inhibitors, N1-benzyl-substituted analogs have demonstrated activity against a broader range of kinase targets. In a 2023 study, the N1-benzyl-containing 1H-pyrazolo[3,4-d]pyrimidine derivative 10n achieved an HPK1 IC₅₀ of 29.0 nM with functional inhibition of SLP76 phosphorylation at 0.1 µM and selectivity over a 25-kinase panel including GLK (MAP4K family) [1]. In the CDK2/GSK-3β space, pyrazolo[3,4-d]pyrimidine derivatives bearing N1-aryl/benzyl groups (compounds 5c and 5g) demonstrated dual CDK2/GSK-3β inhibitory activity with CDK2 IC₅₀ values of 0.244 and 0.128 µM, respectively, and GSK-3β IC₅₀ values of 0.317 and 0.160 µM, surpassing the reference standard staurosporine in cytotoxicity assays against MCF-7 and T-47D cell lines [2]. For the BRK/PTK6 target, 1H-pyrazolo[3,4-d]pyrimidine derivatives achieved an IC₅₀ of 3.4 nM with excellent selectivity across a 468-kinase panel (S(35) = 0.012 at 30 nM) [3]. This growing body of evidence demonstrates that the N1-benzyl pyrazolo[3,4-d]pyrimidine chemotype engages a kinase target space that extends well beyond the traditional EGFR/VEGFR paradigm, offering procurement value for programs targeting HPK1 (cancer immunotherapy), CDK2/GSK-3β (cell cycle), or BRK (anti-metastatic) pathways.

Kinase Selectivity HPK1 CDK2 Cancer Immunotherapy Pyrazolo[3,4-d]pyrimidine

P-Glycoprotein Modulation: A Differentiating Feature of Pyrazolo[3,4-d]pyrimidine Derivatives

Certain pyrazolo[3,4-d]pyrimidine derivatives exhibit the ability to inhibit P-glycoprotein (P-gp), an ATP-binding cassette transporter implicated in multidrug resistance (MDR) in cancer. In a 2024 study, pyrazolo[3,4-d]pyrimidine compounds 15 and 16 were shown to inhibit P-gp expression by 0.301- and 0.449-fold relative to control, respectively, while simultaneously inhibiting EGFR-TK with IC₅₀ values of 0.135 and 0.034 µM [1]. In the same study, compound 16 demonstrated reversal activity against the DOX-resistant MDA-MB-468 breast cancer cell line with an IC₅₀ of 0.844 µM, indicating functional P-gp inhibition [1]. This dual EGFR/P-gp inhibitory profile is not universally shared across pyrazolo[3,4-d]pyrimidine derivatives and appears dependent on specific substitution patterns. For 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, in silico predictions suggest that the N1-benzyl and 6-chloro substitution pattern is compatible with P-gp substrate and inhibitor properties [2], although direct experimental validation is pending. This potential for dual EGFR/P-gp modulation represents a value-added feature for procurement in MDR-focused oncology programs, differentiating this scaffold from EGFR-selective agents that lack P-gp modulatory activity.

Multidrug Resistance P-Glycoprotein EGFR Pyrazolo[3,4-d]pyrimidine

Physicochemical and Purity Benchmarking: 100.0% Batch Purity vs. Industry-Standard 95–98%

In procurement settings, certified purity is a critical parameter affecting reproducibility in biological assays. 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is commercially available with reported purities ranging from 98% (Leyan, Catalog No. 2137775) to 100.0% (Shaoyuan Technology, HPLC at 214 nm) . This compares favorably to the standard purity range of 95–98% for commonly available pyrazolo[3,4-d]pyrimidine analogs such as 6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (typically 95%) and 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (typically 95–97%) . The availability of a 100.0% pure batch (Shaoyuan lot-specific certification) is particularly significant for quantitative biochemical and biophysical assays (e.g., SPR, ITC, DSF) where impurities at the 2–5% level can confound concentration-dependent measurements and lead to inaccurate Kd or IC₅₀ determinations. The compound's favorable physicochemical profile (cLogP 2.53, TPSA 43.6 Ų, 0 H-bond donors) also predicts adequate solubility and permeability characteristics for in vitro assays, mitigating the well-documented solubility challenges associated with the broader pyrazolo[3,4-d]pyrimidine class [1].

Quality Control Purity Procurement Pyrazolo[3,4-d]pyrimidine

Optimal Research and Industrial Application Scenarios for 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Beyond EGFR: HPK1, CDK2/GSK-3β, and BRK-Focused Programs

For medicinal chemistry teams pursuing kinase targets outside the traditional EGFR/VEGFR paradigm, 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine offers a strategically differentiated starting scaffold. Evidence demonstrates that N1-benzyl pyrazolo[3,4-d]pyrimidine derivatives achieve nanomolar potency against HPK1 (IC₅₀ = 29.0 nM) [1], CDK2 (IC₅₀ = 0.128 µM) [2], and BRK (IC₅₀ = 3.4 nM) [3]—targets critical for cancer immunotherapy, cell cycle regulation, and anti-metastatic therapy, respectively. The 6-chloro handle enables rapid analog generation via parallel SNAr or Suzuki coupling [4], while the N1-benzyl group provides a selectivity advantage over N1-phenyl congeners [1]. This compound is ideally suited as a core scaffold for hit-to-lead optimization in kinase programs requiring a chemical starting point with broad derivatization potential and demonstrated access to non-EGFR kinome space.

Antibacterial Conjugate Development Targeting MRSA and Drug-Resistant Gram-Positive Pathogens

The 6-chloro-1-R-pyrazolo[3,4-d]pyrimidine scaffold has been validated as a key pharmacophore in pleuromutilin-based antibacterial conjugates achieving MIC values of 0.25 µg/mL against MRSA—a 2-fold improvement over the clinical comparator tiamulin [5]. 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine provides a ready-to-functionalize intermediate for constructing novel conjugates at the C4 or C6 position, with the N1-benzyl group offering a distinct steric and lipophilic profile for SAR exploration against Gram-positive pathogens. This application scenario is particularly relevant for research groups engaged in antibiotic discovery targeting the WHO priority pathogen MRSA.

Multidrug Resistance (MDR) Reversal Agent Discovery: Dual EGFR/P-gp Modulation

For oncology programs targeting multidrug-resistant cancers, the predicted P-gp inhibitory profile of 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (in silico: P-gp substrate and inhibitor) [6] provides a compelling procurement rationale. Related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated simultaneous EGFR-TK inhibition (IC₅₀ = 0.034 µM) and P-gp downregulation (0.449-fold vs. control), enabling reversal of doxorubicin resistance in MDA-MB-468 cells (IC₅₀ = 0.844 µM) [7]. The target compound can serve as a versatile scaffold for designing dual-action agents that suppress both kinase-driven proliferation and drug efflux-mediated resistance, representing a strategic asset for MDR-focused lead discovery.

High-Purity Reference Standard for Biophysical and Biochemical Assay Development

The availability of 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine at batch-certified purity levels up to 100.0% (HPLC, 214 nm) makes it an appropriate choice as a reference standard for quantitative biophysical assays including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF). Its favorable physicochemical profile (cLogP 2.53, TPSA 43.6 Ų, 0 H-bond donors) predicts adequate solubility for in vitro assay conditions, reducing the need for high DMSO concentrations that can denature proteins. For core facilities and screening laboratories requiring reliable, high-purity chemical probes for kinase panel profiling or fragment-based screening, this compound offers a quality-controlled option that exceeds the typical 95% purity standard of common laboratory-supply analogs .

Quote Request

Request a Quote for 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.